molecular formula C4H7BF3- B13328017 (Cyclopropylmethyl)trifluoroborate

(Cyclopropylmethyl)trifluoroborate

Cat. No.: B13328017
M. Wt: 122.91 g/mol
InChI Key: DXIUKNRZOPLVEK-UHFFFAOYSA-N
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Description

(Cyclopropylmethyl)trifluoroborate is an organoboron compound that has gained significant attention in the field of organic chemistry. It is known for its stability and versatility, making it a valuable reagent in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of (Cyclopropylmethyl)trifluoroborate typically involves the reaction of cyclopropylmethyl halides with potassium trifluoroborate. The reaction is carried out under inert atmosphere conditions to prevent oxidation and moisture interference. The process is relatively straightforward and yields high-purity products .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and stringent quality control measures ensures consistent product quality and high yield .

Chemical Reactions Analysis

Types of Reactions: (Cyclopropylmethyl)trifluoroborate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are often complex organic molecules with applications in pharmaceuticals, agrochemicals, and materials science .

Mechanism of Action

The mechanism by which (Cyclopropylmethyl)trifluoroborate exerts its effects is primarily through its role as a boron source in cross-coupling reactions. The compound undergoes transmetalation with palladium catalysts, facilitating the formation of carbon-carbon bonds. This process involves the transfer of the cyclopropylmethyl group from the boron atom to the palladium center, followed by reductive elimination to form the desired product .

Comparison with Similar Compounds

    Cyclopropylboronic Acid: Another cyclopropyl-containing boron compound used in similar reactions.

    Cyclopropylmethylboronic Acid: Similar in structure but with different reactivity and stability profiles.

    Potassium Cyclopropyltrifluoroborate: A closely related compound with similar applications.

Uniqueness: (Cyclopropylmethyl)trifluoroborate stands out due to its enhanced stability and versatility in various chemical reactions. Its ability to participate in cross-coupling reactions under mild conditions makes it a valuable reagent in organic synthesis .

Properties

Molecular Formula

C4H7BF3-

Molecular Weight

122.91 g/mol

IUPAC Name

cyclopropylmethyl(trifluoro)boranuide

InChI

InChI=1S/C4H7BF3/c6-5(7,8)3-4-1-2-4/h4H,1-3H2/q-1

InChI Key

DXIUKNRZOPLVEK-UHFFFAOYSA-N

Canonical SMILES

[B-](CC1CC1)(F)(F)F

Origin of Product

United States

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